molecular formula C19H17Cl2N3O3 B11501249 5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione

5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione

Cat. No.: B11501249
M. Wt: 406.3 g/mol
InChI Key: MCRCXKMTSFNIRE-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE is a complex organic compound with a unique structure that includes a pyrimidoquinoline core

Preparation Methods

The synthesis of 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with barbituric acid derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, where chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE include other pyrimidoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,9-trione

InChI

InChI=1S/C19H17Cl2N3O3/c1-19(2)6-10-13(9-4-3-8(20)5-11(9)21)14-16(22-15(10)12(25)7-19)23-18(27)24-17(14)26/h3-5,13H,6-7H2,1-2H3,(H3,22,23,24,26,27)

InChI Key

MCRCXKMTSFNIRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3)C

Origin of Product

United States

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